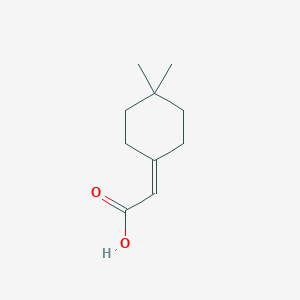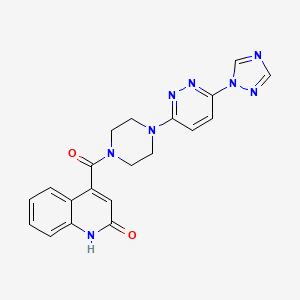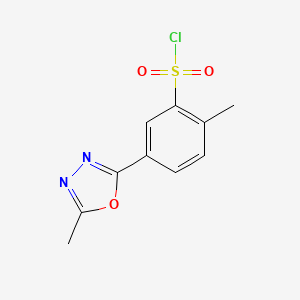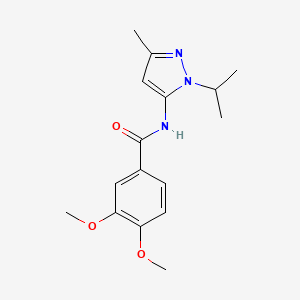![molecular formula C12H11F2N3O2S B2843284 5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034265-48-8](/img/structure/B2843284.png)
5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Bioactivity
A new series of 1H-pyrazole derivatives containing an aryl sulfonate moiety have been synthesized. These compounds, including structures related to "5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine," were evaluated for their anti-inflammatory and antimicrobial activities. For instance, compound 5b demonstrated potent anti-inflammatory properties, while a majority showed activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Kendre et al., 2013).
Molecular Docking and Antimicrobial Activities
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and characterized. These compounds were evaluated for their antimicrobial and antitubercular activities. Molecular docking studies were conducted to understand the mode of inhibition and potential of these compounds as antitubercular agents. Certain derivatives exhibited good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with compound 5d showing active antitubercular properties against M. tuberculosis H37Rv (Shingare et al., 2022).
Anticancer Potential
A series of dihydropyrano[2,3-c]pyrazoles were synthesized using a multi-component condensation reaction. These compounds were evaluated for their in vitro anticancer activity against several human cancer cell lines. Selected derivatives showed promising anticancer activity, highlighting the potential of pyrazole-containing compounds as anticancer scaffolds. Molecular docking studies further confirmed the lead molecules among these compounds (Nimbalkar et al., 2017).
Enzyme Inhibition for Drug Design
Novel series of compounds were designed combining sulfonamide and pyrazoline pharmacophores, drawing attention for their wide range of bioactivities. These compounds were elucidated for their inhibitory potency against acetylcholinesterase and carbonic anhydrase enzymes, with significant inhibitory profiles at the nanomolar levels. Such findings support the role of these compounds in novel drug design due to their bioactivity profiles (Yamali et al., 2020).
Future Directions
Properties
IUPAC Name |
5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2S/c13-10-2-1-3-11(14)12(10)20(18,19)16-6-7-17-9(8-16)4-5-15-17/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMSUEWPGYIBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)
![N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2843206.png)
![methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2843208.png)





![7-Ethyl-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2843216.png)
![3,5-diethyl 6-{[(E)-[(dimethylamino)methylidene]amino]amino}-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate](/img/structure/B2843217.png)

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)
